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An In-Depth Technical Guide on the In Vitro Kinase Assay Results of PD173955

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD173955 is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-

d]pyrimidine class of compounds. It has been extensively studied for its inhibitory activity

against several protein tyrosine kinases, playing a crucial role in anticancer research and drug

development. This technical guide provides a comprehensive overview of the in vitro kinase

assay results for PD173955, including detailed experimental protocols and a summary of its

inhibitory potency against key kinase targets. This document is intended to serve as a valuable

resource for researchers and scientists working in the fields of oncology, signal transduction,

and medicinal chemistry.

Quantitative Kinase Inhibition Data
The inhibitory activity of PD173955 has been quantified against a panel of protein kinases

using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values, a

standard measure of inhibitor potency, are summarized in the table below. These values

highlight the selectivity profile of PD173955.
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Kinase Target IC50 (nM) Assay Type Reference(s)

Bcr-Abl 1-2
Kinase Inhibition

Assay
[1][2]

Bcr-Abl 2-35 Cell Growth Assay [1][2]

Src ~22
Kinase Inhibition

Assay
[3][4]

Yes ~22
Kinase Inhibition

Assay
[3]

Abl ~22
Kinase Inhibition

Assay
[3]

c-Kit

(autophosphorylation)
~25 Cellular Assay [1]

c-Kit (proliferation) 40
Cell Proliferation

Assay
[1][2][3]

FGFRα Less Potent Not Specified [3]

InsR No Activity Not Specified [3]

PKC No Activity Not Specified [3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for the in vitro kinase assays used to determine the

inhibitory activity of PD173955 against its primary targets.

Bcr-Abl Kinase Assay (Radiometric)
This protocol describes a method to measure the kinase activity of Bcr-Abl by quantifying the

incorporation of radiolabeled phosphate into a substrate.

Immunoprecipitation of Bcr-Abl:
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Bcr-Abl complexed with SHIP2 is immunoprecipitated from cell lysates of K562 cells,

which are maintained in log-phase culture conditions.[2][3]

The complexes are collected on protein A-Sepharose beads.[2][3]

The beads are washed three times with lysis buffer and then twice with Abl kinase buffer

(50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, and 2 µM

ATP).[2][3]

Kinase Reaction:

The kinase assays are performed with the immunoprecipitated Bcr-Abl complexes in the

presence of varying concentrations of PD173955 or DMSO (vehicle control).[2][3]

The reaction is initiated by the addition of 10 µM [γ-³²P]ATP.[2][3]

The reaction mixture is incubated for 15–60 minutes at 30°C.[2][3]

Detection and Analysis:

The reaction is terminated by adding SDS-PAGE sample buffer and heating at 100°C for

10 minutes.[2][3]

The proteins are separated by 7.5% SDS-polyacrylamide gel electrophoresis.[2][3]

The gel is dried, and the phosphorylation of substrates is visualized by autoradiography.[2]

[3]

The intensity of the phosphorylated bands is quantified to determine the extent of inhibition

and calculate the IC50 value.
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Bcr-Abl Radiometric Kinase Assay Workflow.
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Src Kinase Assay (Non-Radiometric - ADP-Glo™)
This protocol outlines a luminescent-based assay to measure Src kinase activity by quantifying

the amount of ADP produced in the kinase reaction.

Reaction Setup:

In a 384-well plate, add the Src kinase, a suitable peptide substrate (e.g.,

KVEKIGEGTYGVVYK), and varying concentrations of PD173955 in the appropriate

kinase buffer.[5][6]

The reaction is initiated by the addition of ATP.[5][6]

Kinase Reaction and ATP Depletion:

The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to

proceed.[5][6]

Following the incubation, ADP-Glo™ Reagent is added to each well to deplete the

remaining ATP. This step is incubated for 40 minutes at room temperature.[5][6]

ADP to ATP Conversion and Luminescence Detection:

Kinase Detection Reagent is then added to each well. This reagent converts the ADP

generated during the kinase reaction into ATP.[5][6]

The plate is incubated for 30-60 minutes at room temperature to allow the newly

synthesized ATP to be used in a luciferase/luciferin reaction, which produces a

luminescent signal.[5][6]

The luminescence is measured using a plate-reading luminometer. The light output is

directly proportional to the amount of ADP produced and thus the kinase activity.[5]

The IC50 value is determined by plotting the percentage of inhibition against the log of the

inhibitor concentration.
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Src Non-Radiometric Kinase Assay Workflow.

c-Kit Autophosphorylation Assay (Cell-Based)
This protocol describes a cell-based method to assess the inhibitory effect of PD173955 on the

autophosphorylation of the c-Kit receptor.

Cell Treatment:

Cells expressing c-Kit (e.g., M07e cells) are treated with varying concentrations of

PD173955 or a vehicle control.[1][3]

The cells are then stimulated with the c-Kit ligand, stem cell factor (SCF), to induce

receptor autophosphorylation.

Cell Lysis and Protein Quantification:

Following stimulation, the cells are washed and lysed to extract cellular proteins.

The total protein concentration in each lysate is determined using a standard protein

assay (e.g., BCA assay).

Western Blotting:

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a PVDF membrane.

The membrane is probed with a primary antibody specific for the phosphorylated form of

c-Kit (phospho-c-Kit).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.researchgate.net/publication/11228952_Characterization_of_potent_inhibitors_of_the_Bcr-Abl_and_the_c-kit_receptor_tyrosine_kinases
https://www.targetmol.com/compound/PD173955
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using a chemiluminescent substrate.

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody

against total c-Kit.

Analysis:

The intensity of the phospho-c-Kit bands is quantified and normalized to the total c-Kit

levels.

The percentage of inhibition of c-Kit autophosphorylation is calculated for each

concentration of PD173955 to determine the IC50 value.

Signaling Pathway Inhibition
PD173955 exerts its cellular effects by inhibiting key signaling pathways that are often

dysregulated in cancer. The primary pathways affected are those downstream of Bcr-Abl, Src

family kinases, and c-Kit.

PD173955

Bcr-Abl Src c-Kit

Downstream Signaling
(e.g., RAS/MAPK, PI3K/AKT)

Cell Proliferation
& Survival
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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